Product packaging for 2-Ethyl-6-propoxypyrimidin-4(1H)-one(Cat. No.:)

2-Ethyl-6-propoxypyrimidin-4(1H)-one

Cat. No.: B13095866
M. Wt: 182.22 g/mol
InChI Key: DYTOWKIDBXMVKR-UHFFFAOYSA-N
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Description

2-Ethyl-6-propoxypyrimidin-4(1H)-one is a synthetic pyrimidinone derivative of significant interest in pharmaceutical and agrochemical research. This compound serves as a valuable scaffold in medicinal chemistry due to the privileged status of the pyrimidinone core in drug design . Heterocyclic compounds like this one are frequently explored as key intermediates for the synthesis of more complex molecules with potential biological activities . Researchers utilize such scaffolds to develop and investigate new substances for a range of applications, including as potential antimicrobial, antifungal, and anticancer agents . The structural motif of 2-pyridone and related dihydropyrimidin-4(1H)-one is commonly found in compounds that exhibit activity by interacting with enzymatic targets or cellular receptors . The propoxy and ethyl substituents on this particular molecule offer opportunities for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research targets. This product is intended for laboratory research purposes only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B13095866 2-Ethyl-6-propoxypyrimidin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethyl-4-propoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-5-13-9-6-8(12)10-7(4-2)11-9/h6H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

DYTOWKIDBXMVKR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)NC(=N1)CC

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 6 Propoxypyrimidin 4 1h One and Analogous Pyrimidinones

Classical and Contemporary Synthetic Routes to the Pyrimidinone Core

The foundational pyrimidinone ring system can be constructed through several reliable and versatile chemical reactions.

One of the most fundamental and widely employed methods for pyrimidinone synthesis is the Pinner synthesis, which involves the cyclocondensation of a β-keto ester with an amidine. wikipedia.orglibretexts.org This reaction provides a direct and efficient route to 4-hydroxypyrimidinones (which exist in tautomeric equilibrium with pyrimidin-4(1H)-ones). The reaction is typically catalyzed by acid or base. libretexts.org A modification of this classical approach utilizes ultrasound irradiation to promote the cyclocondensation, often leading to good or even excellent yields of highly substituted 4-pyrimidinols. nih.gov

Table 1: Overview of Pinner Synthesis and Modifications

Method Key Reactants Conditions Outcome
Classical Pinner Synthesis β-Keto Ester, Amidine Acid or Base Catalysis Substituted 4-Hydroxypyrimidinones

| Ultrasound-Promoted Synthesis | β-Keto Ester, Amidine | Ultrasound Irradiation | Improved yields of 4-Pyrimidinols nih.gov |

The scope of pyrimidinone synthesis extends beyond β-keto esters to include a broader range of carbonyl compounds. A facile, metal-free synthesis has been reported involving the reaction of α,β-unsaturated ketones with amidines. masterorganicchemistry.com This method proceeds via a tandem [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine (B1678525) through visible-light-enabled photo-oxidation. masterorganicchemistry.com Additionally, an operationally simple and regioselective reaction of ketones, aldehydes, or esters with amidines can be achieved in the presence of TEMPO and a recyclable iron(II)-complex to yield various pyrimidine derivatives. nih.gov

Modern synthetic chemistry has introduced oxidative methods to construct the pyrimidine ring. One such strategy involves an oxidative annulation using anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source, promoted by potassium persulfate (K₂S₂O₈). wikipedia.orgnih.gov Another efficient and eco-friendly approach is an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, where the latter serves as the one-carbon source. nih.gov This reaction demonstrates high functional group tolerance. nih.gov

Multi-component reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step. Several MCRs have been developed for pyrimidine synthesis. A notable example is a regioselective, iridium-catalyzed multicomponent synthesis from an amidine and up to three different alcohol molecules. researchgate.netresearchgate.net This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. researchgate.netresearchgate.net Another approach is a zinc chloride (ZnCl₂)-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidine derivatives. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrimidine Synthesis

Reaction Type Key Components Catalyst/Promoter Key Features
Iridium-Catalyzed Amidine, Alcohols (up to 3) PN5P–Ir–pincer complexes Regioselective, Sustainable, Forms C-C and C-N bonds researchgate.netresearchgate.net
Zinc-Catalyzed Enamines, Triethyl orthoformate, Ammonium acetate ZnCl₂ Single-step synthesis of 4,5-disubstituted pyrimidines nih.gov

| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium acetate (2 equiv.) | Triflic acid | Cyclocondensation involving five components from three molecules wikipedia.org |

Targeted Synthesis of 2-Ethyl-6-propoxypyrimidin-4(1H)-one

While general methods provide access to the pyrimidinone core, the specific synthesis of this compound requires careful selection of precursors to install the desired ethyl and propoxy substituents at the C2 and C6 positions, respectively.

Based on the foundational Pinner-type cyclocondensation reaction, a logical synthetic strategy for this compound involves the reaction between propionamidine and a malonic ester derivative bearing a propoxy group.

Amidine Precursor : Propionamidine (or its hydrochloride salt) is the clear choice to introduce the ethyl group at the C2 position of the pyrimidine ring.

Malonic Ester Precursor : A suitable three-carbon building block for the C4, C5, and C6 positions would be a propoxy-substituted malonic ester, such as diethyl propoxymalonate. The cyclocondensation of these two precursors under basic conditions (e.g., using sodium ethoxide) would be expected to yield the target compound.

An alternative pathway involves a two-step process:

Formation of the Dione (B5365651) Intermediate : Cyclocondensation of propionamidine with diethyl malonate would yield 2-ethylpyrimidine-4,6(1H,5H)-dione.

Regioselective O-Alkylation : The subsequent alkylation of the dione intermediate with a propyl halide (e.g., 1-bromopropane) is required to introduce the 6-propoxy group. This step requires careful optimization to achieve selective O-alkylation over N-alkylation. The choice of solvent is critical in directing the outcome of this alkylation. Studies on analogous systems have shown that polar aprotic solvents favor the formation of O-isomers, while weakly polar solvents tend to favor N-alkylation.

Table 3: Potential Precursors for the Synthesis of this compound

Position Substituent Precursor Synthetic Rationale
C2 Ethyl Propionamidine Provides the N-C-N fragment and the C2-ethyl group.
C4, C5, C6 Propoxy (at C6) Diethyl propoxymalonate Reacts with amidine to form the pyrimidinone ring with the desired alkoxy group directly installed.

| C4, C5, C6 | Hydroxyl (at C4/C6) | Diethyl malonate | Forms a dione intermediate, requiring a subsequent selective O-alkylation step with a propyl halide. |

Optimization of the reaction conditions, including the choice of base, solvent, and temperature, would be crucial to maximize the yield and purity of the final product, this compound.

Reaction Conditions and Catalysis (e.g., ZnCl2 catalysis, NaH, LDA)

The conditions for pyrimidinone synthesis can be varied to optimize yields and purity, often employing different catalysts and bases.

Lewis Acid Catalysis: Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst in multicomponent reactions for the synthesis of pyrimidine derivatives. organic-chemistry.orgacs.orgorganic-chemistry.orgscispace.comresearchgate.net In a typical three-component coupling reaction, ZnCl₂ activates an orthoester, facilitating its reaction with an enamine (or an in-situ generated enamine from a ketone and ammonium acetate) and a nitrogen source to form the pyrimidine ring. acs.org The plausible mechanism involves the coordination of ZnCl₂ to the orthoester, which enhances its electrophilicity and initiates the cascade of reactions leading to the final product. acs.org

Strong Bases: Strong bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are instrumental in reactions involving the deprotonation of less acidic protons, which is often a key step in the formation of pyrimidinone precursors or in their subsequent modification. LDA, for instance, is a non-nucleophilic strong base widely used to generate enolates from carbonyl compounds, which can then participate in cyclization reactions. rsc.org NaH is another powerful base used to deprotonate alcohols or amides in the synthesis of heterocyclic compounds.

The choice of base and catalyst is crucial and depends on the specific synthetic route and the nature of the starting materials. Below is a table summarizing the roles of these catalysts and bases in pyrimidinone synthesis.

Catalyst/BaseRole in Pyrimidinone SynthesisTypical Reaction Type
ZnCl₂ Lewis acid catalyst, activates electrophiles (e.g., orthoesters)Three-component coupling reactions
NaH Strong, non-nucleophilic base for deprotonationCyclocondensation, Alkylation
LDA Strong, non-nucleophilic base for enolate formationCyclocondensation, Annulation reactions

Regioselectivity and Stereoselectivity in Pyrimidinone Formation

Regioselectivity: In the synthesis of pyrimidinones (B12756618) from unsymmetrical β-dicarbonyl compounds and amidines, regioselectivity is a critical consideration. The reaction of a β-ketoester with an amidine can potentially yield two different regioisomers. The regiochemical outcome is often dictated by the differential reactivity of the two carbonyl groups of the β-ketoester. Generally, the more electrophilic ketone carbonyl reacts preferentially with the amidine. rsc.org The reaction conditions, including the catalyst and solvent, can also influence the regioselectivity. For instance, in the synthesis of 4-pyrimidone-2-thioethers, a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters allows for a convenient one-pot synthesis with good to excellent regioselectivity. rsc.orgnih.gov

Stereoselectivity: When the pyrimidinone ring is formed in a way that generates a stereocenter, controlling the stereoselectivity becomes important, especially in the synthesis of chiral drugs. The Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, can be rendered stereoselective by using chiral catalysts. clockss.orgelsevierpure.comresearchgate.netnih.govmdpi.com Chiral primary amines and chiral phosphoric acids have been successfully employed as organocatalysts to induce high enantioselectivity in Biginelli-type reactions. clockss.orgelsevierpure.comresearchgate.netnih.gov Computational studies have suggested that the stereochemical outcome is determined in the rate-determining proton transfer step, which is mediated by the chiral catalyst. clockss.orgelsevierpure.com

Synthesis of Structural Analogues and Derivatives of this compound

The generation of a library of analogues based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. This involves modifications at various positions of the molecule.

Modification at the C-2 Ethyl Moiety

Modifying the ethyl group at the C-2 position can be achieved through several synthetic strategies. One approach is to start with a different amidine precursor in the initial cyclocondensation reaction. For example, using different alkyl- or arylamidines would lead to a variety of substituents at the C-2 position. mdpi.com Alternatively, a 2-halopyrimidinone or a 2-methylthiopyrimidinone can serve as a versatile intermediate. The 2-methylthio group can be displaced by various nucleophiles or can be oxidized to a sulfone, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. nih.gov Cross-coupling reactions, such as the Suzuki or Stille coupling, on a 2-halopyrimidinone intermediate could also be employed to introduce a wide range of alkyl, alkenyl, or aryl groups.

Modification at the C-6 Propoxy Moiety

The C-6 propoxy group can be introduced by O-alkylation of a corresponding 6-hydroxypyrimidin-4(1H)-one precursor. This is a classic Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, which then reacts with propyl bromide or iodide. The reactivity and yield of this reaction are influenced by the choice of base, solvent, and temperature. Alternatively, the propoxy group can be introduced via nucleophilic substitution of a 6-halopyrimidinone with sodium propoxide. The reactivity of the halogen at the C-6 position is generally high towards nucleophilic attack.

Modifications to the Pyrimidinone Ring System (e.g., functional group interconversions, nucleophilic aromatic substitution)

The pyrimidinone ring itself is amenable to various transformations.

Functional Group Interconversions: The oxo group at the C-4 position can be converted to a thio-group using reagents like Lawesson's reagent. The C-4 oxo group can also be activated by conversion to a chloro group using reagents like POCl₃ or SOCl₂-DMF. This 4-chloropyrimidine (B154816) is a key intermediate for introducing various nucleophiles at this position. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Halogen atoms on the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions, are susceptible to nucleophilic aromatic substitution. rsc.orgzenodo.org The reactivity of these positions is influenced by the electronic effects of the other substituents on the ring. For instance, the presence of electron-withdrawing groups enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen, allowing for the introduction of diverse functionalities. zenodo.org For example, 2-chloropyrimidines can react with various amines to yield 2-aminopyrimidine (B69317) derivatives. zenodo.org

Green Chemistry Approaches in Pyrimidinone Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidinones to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.net The Biginelli reaction, for example, has been successfully performed under microwave-assisted, solvent-free conditions, providing dihydropyrimidinones in high yields. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted, solvent-free synthesis of pyrimidine derivatives has been reported, offering an eco-friendly alternative to conventional heating methods. researchgate.net

The following table provides a comparative overview of conventional versus green synthetic approaches for pyrimidinone synthesis.

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Reaction Time Hours to daysMinutesMinutes to hours
Energy Consumption HighLowLow
Solvent Use Often requires organic solventsOften solvent-freeOften solvent-free or in water
Yields Variable, can be lowGenerally highGenerally high
Work-up Often requires extensive purificationSimpler purificationSimpler purification

These green methodologies not only offer environmental benefits but also align with the principles of efficiency and sustainability in modern chemical synthesis.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Ethyl 6 Propoxypyrimidin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethyl-6-propoxypyrimidin-4(1H)-one, distinct signals are expected for the ethyl group, the propoxy group, the pyrimidinone ring proton, and the N-H proton. The N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound is expected to show eight distinct signals, corresponding to each carbon in the ethyl group, propoxy group, and the pyrimidinone core. The carbonyl carbon (C4) is typically found significantly downfield.

2D NMR Techniques: To confirm assignments, two-dimensional NMR experiments are invaluable. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the ethyl (-CH₂-CH₃) and propoxy (-O-CH₂-CH₂-CH₃) chains. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the alkyl groups and the pyrimidinone ring.

Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
-CH₂-CH₃ (ethyl)1.2 - 1.4Triplet (t)3HH-8
-CH₂-CH₃ (ethyl)2.6 - 2.8Quartet (q)2HH-7
-O-CH₂-CH₂-CH₃ (propoxy)0.9 - 1.1Triplet (t)3HH-11
-O-CH₂-CH₂-CH₃ (propoxy)1.7 - 1.9Sextet2HH-10
-O-CH₂-CH₂-CH₃ (propoxy)4.2 - 4.4Triplet (t)2HH-9
Ring CH5.8 - 6.0Singlet (s)1HH-5
N-H10.0 - 12.0Broad Singlet (br s)1HH-1

Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
-CH₂-CH₃ (ethyl)12 - 15C-8
-CH₂-CH₃ (ethyl)28 - 32C-7
-O-CH₂-CH₂-CH₃ (propoxy)10 - 12C-11
-O-CH₂-CH₂-CH₃ (propoxy)22 - 25C-10
-O-CH₂-CH₂-CH₃ (propoxy)68 - 72C-9
Ring C-CH100 - 105C-5
Ring C-N160 - 165C-2
Ring C-O165 - 170C-6
Ring C=O170 - 175C-4

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula.

For this compound (C₉H₁₄N₂O₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC/MS) allows for the analysis of the compound within a mixture and provides molecular weight information. Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to yield characteristic product ions. The fragmentation pattern provides valuable structural information, corroborating the assignments from NMR. Key fragmentations would likely involve the loss of the alkyl side chains and cleavages within the pyrimidinone ring.

Predicted Fragmentation Pathways:

Loss of ethylene: A common fragmentation for ethyl-substituted rings, leading to a [M-28]⁺ ion.

Loss of the propoxy group: Cleavage of the C-O bond can result in the loss of a propoxy radical (•OC₃H₇) or propene (C₃H₆) via McLafferty rearrangement, leading to [M-59]⁺ or [M-42]⁺ ions, respectively.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms or the carbonyl group.

Interactive Table 3: Predicted HRMS Data and Key Fragments for this compound

Ion FormulaCalculated m/zDescription
C₉H₁₅N₂O₂⁺183.1128[M+H]⁺ Protonated Molecular Ion
C₇H₉N₂O₂⁺153.0659[M-C₂H₅]⁺ Loss of ethyl radical
C₆H₇N₂O₂⁺139.0502[M-C₃H₇]⁺ Loss of propyl radical
C₉H₁₄N₂O₂⁺˙182.1055[M]⁺˙ Molecular Ion
C₇H₁₀N₂O₂⁺˙154.0742[M-C₂H₄]⁺˙ Loss of ethene
C₆H₈N₂O⁺˙124.0637[M-C₃H₆O]⁺˙ Loss of propoxy group fragments

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

For this compound, key functional groups include the N-H bond, the C=O (amide) bond, C-N bonds, C-O-C (ether) linkage, and aliphatic C-H bonds. The C=O stretching vibration is typically a strong and sharp band in the IR spectrum. The N-H stretch is also characteristic, often appearing as a broad band due to hydrogen bonding. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the C=C and C-C bonds within the molecule's core.

Interactive Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity (FTIR)
N-H StretchAmide3100 - 3300 (broad)Medium-Strong
C-H Stretchsp³ Aliphatic2850 - 3000Strong
C=O StretchCyclic Amide (Lactam)1650 - 1690Strong
C=N / C=C StretchPyrimidinone Ring1550 - 1640Medium-Strong
N-H BendAmide1510 - 1550Medium
C-H BendAliphatic1350 - 1470Medium
C-O-C StretchEther1050 - 1150Strong

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR and MS elucidate the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound is not publicly available, this method would be employed on a suitable single crystal. The analysis would be expected to reveal:

The near-planarity of the pyrimidinone ring.

The specific conformations of the flexible ethyl and propoxy side chains.

Crucially, the intermolecular interactions that dictate the crystal packing. Given the presence of an N-H donor and a C=O acceptor, strong intermolecular hydrogen bonding is anticipated. These hydrogen bonds would likely form dimeric pairs or extended chains, significantly influencing the material's physical properties, such as melting point and solubility.

Chemical Reactivity and Derivatization of 2 Ethyl 6 Propoxypyrimidin 4 1h One

Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution (EAS) less facile compared to electron-rich aromatic systems like benzene. wikipedia.org However, the reactivity of the ring is significantly influenced by the nature of its substituents. In 2-Ethyl-6-propoxypyrimidin-4(1H)-one, the ethyl and propoxy groups are electron-donating, thereby activating the ring towards electrophilic attack.

Generally, electrophilic substitution on the pyrimidine nucleus occurs at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org For pyrimidines bearing multiple electron-donating groups, direct substitution becomes more feasible. Reactions such as nitration, halogenation, and nitrosation have been observed with suitably activated pyrimidines. wikipedia.orgresearchgate.net

Halogenation: Direct halogenation of pyrimidinone derivatives can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine atoms onto the ring, typically at the C-5 position. clockss.orgresearchgate.net More advanced methods, such as using a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in the presence of potassium halides, have been developed for the regioselective halogenation of related N-heterocycles, offering a mild and environmentally friendly approach. rsc.org For the title compound, such a reaction would be expected to yield the 5-halo derivative.

ReactionReagentExpected Product Position
Chlorination N-Chlorosuccinimide (NCS)C-5
Bromination N-Bromosuccinimide (NBS)C-5
Nitration Nitrating Mixture (HNO₃/H₂SO₄)C-5
Nitrosation Nitrous Acid (NaNO₂/HCl)C-5

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgwikipedia.org In this compound, two primary sites are relevant for this type of reaction.

Displacement of the C-6 Propoxy Group: Alkoxy groups can serve as leaving groups in SNAr reactions, especially when the ring is sufficiently activated and strong nucleophiles are employed. chemrxiv.org Treatment of the title compound with potent nucleophiles, such as amines or ammonia, under thermal conditions could lead to the displacement of the propoxy group to form the corresponding 6-amino-2-ethylpyrimidin-4(1H)-one.

Activation and Substitution at the C-4 Position: The C-4 carbonyl group exists in tautomeric equilibrium with its hydroxyl form (2-Ethyl-6-propoxy-pyrimidin-4-ol). This hydroxyl group can be converted into a better leaving group. For instance, reaction with phosphorus oxychloride (POCl₃) would transform it into a 4-chloropyrimidine (B154816). This halogenated intermediate is an excellent substrate for SNAr reactions, readily reacting with a wide array of nucleophiles (e.g., alkoxides, thiolates, amines) to introduce new functional groups at the C-4 position. researchgate.netyoutube.com

PositionLeaving GroupNucleophile ExampleProduct
C-6 Propoxy (-OC₃H₇)Benzylamine (BnNH₂)6-(Benzylamino)-2-ethylpyrimidin-4(1H)-one
C-4 Chloride (-Cl)Sodium Methoxide (NaOMe)2-Ethyl-4-methoxy-6-propoxypyrimidine
C-4 Chloride (-Cl)Morpholine4-(2-Ethyl-6-propoxypyrimidin-4-yl)morpholine

*Requires prior conversion of the C-4 keto group to a chloride.

Functional Group Transformations of Ethyl and Propoxy Substituents

The ethyl and propoxy side chains of this compound can undergo various chemical transformations, provided the reagents used are compatible with the pyrimidinone core.

Transformations of the 2-Ethyl Group: The ethyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chain to a carboxylic acid group, which would yield 6-propoxy-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid. researchgate.net Selective oxidation of the benzylic-like position could potentially yield a 2-(1-hydroxyethyl) or a 2-acetyl derivative under milder, more controlled conditions.

Transformations of the 6-Propoxy Group: The propoxy group is an ether linkage and can be cleaved under specific conditions. This O-dealkylation can be achieved using strong protic acids like HBr or Lewis acids such as BBr₃. Such a reaction would convert the propoxy group into a hydroxyl group, yielding 2-ethyl-6-hydroxypyrimidin-4(1H)-one, which is a derivative of uracil. In biochemical contexts, O-dealkylation is often catalyzed by cytochrome P450 enzymes, which proceed by hydroxylation of the carbon atom adjacent to the ether oxygen. washington.eduwashington.eduresearchgate.net

Cycloaddition Reactions and Annulation Strategies

The pyrimidine ring, being electron-poor, can participate as the diene component in inverse-electron-demand Diels-Alder reactions. acsgcipr.org This [4+2] cycloaddition typically occurs with electron-rich dienophiles, such as enamines or vinyl ethers. wur.nl The reaction of this compound with an electron-rich alkene could lead to the formation of a bicyclic adduct, which may subsequently undergo a retro-Diels-Alder reaction to extrude a small molecule (e.g., HCN from the C2-N1 fragment) and form a new, annulated pyridine (B92270) ring. fao.org

The reactivity in these cycloadditions is enhanced by electron-withdrawing groups on the pyrimidine ring. wur.nlmdpi.com While the title compound possesses electron-donating groups, the inherent electronic deficiency of the azadiene system of the pyrimidine ring may still permit reactions with highly reactive dienophiles under thermal conditions. Intramolecular versions of this reaction are particularly effective for constructing fused ring systems when an alkyne or alkene side chain is tethered to the pyrimidine core. wur.nlfao.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrimidinone systems, the most common strategy involves converting the C4-OH tautomer into a suitable electrophilic partner, such as a pyrimidinyl tosylate or halide.

The hydroxyl group of this compound can be readily converted to a tosylate (-OTs) by reaction with tosyl chloride (TsCl) in the presence of a base. The resulting 2-Ethyl-6-propoxy-4-(tosyloxy)pyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the pyrimidinyl tosylate with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C bond at the C-4 position. This provides a versatile route to 4-aryl or 4-vinyl pyrimidines. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base.

Coupling PartnerCatalyst/LigandBaseProduct
Phenylboronic AcidPd(PPh₃)₄K₂CO₃2-Ethyl-6-propoxy-4-phenylpyrimidine
4-Methylphenylboronic AcidPd(OAc)₂ / XPhosK₃PO₄2-Ethyl-6-propoxy-4-(p-tolyl)pyrimidine
Thiophene-2-boronic AcidPdCl₂(dppf)Cs₂CO₃2-Ethyl-4-(thiophen-2-yl)-6-propoxypyrimidine

Other cross-coupling reactions like Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are also applicable to the corresponding 4-halopyrimidine derivatives.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: Pyrimidine derivatives, including pyrimidinones (B12756618), exhibit rich photochemistry. Upon UV irradiation, 2(1H)-pyrimidinones are known to undergo a Norrish type I α-cleavage. uc.ptacs.org This process involves the homolytic cleavage of the N1-C2 bond, leading to a ring-opened intermediate, which can rearrange to form a conjugated isocyanate. uc.pt Furthermore, similar to the pyrimidine bases in DNA, the C5-C6 double bond can undergo photochemical reactions such as [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) dimers or react with water to form photohydrates. acs.org

Replacing the exocyclic oxygen atom with sulfur to form a thiopyrimidinone can dramatically alter the photochemical properties. Thionated pyrimidines often act as potent photosensitizers, efficiently populating their triplet state upon irradiation and generating reactive singlet oxygen, a property utilized in photodynamic therapy. rsc.orgrsc.org

Electrochemical Reactivity: The pyrimidine ring is electrochemically active. It can be reduced at a mercury or graphite (B72142) electrode, typically involving a multi-electron process. psu.edu The reduction process is generally pH-dependent and involves the initial protonation of a ring nitrogen followed by the reduction of the C=N double bonds. umich.edu For 4-aminopyrimidine, a related structure, reduction in acidic media is a three-electron process. umich.edu The electrochemical oxidation of pyrimidines is also possible, though typically occurs at higher potentials. psu.edu The specific redox potentials for this compound would be influenced by its substitution pattern.

Theoretical and Computational Investigations of 2 Ethyl 6 Propoxypyrimidin 4 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Ethyl-6-propoxypyrimidin-4(1H)-one. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Structures

PropertyPredicted Value RangeSignificance
HOMO Energy-6.5 to -5.5 eVElectron-donating ability
LUMO Energy-1.5 to -0.5 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVChemical reactivity and stability
Dipole Moment2.0 to 4.0 DPolarity and intermolecular interactions

Note: These values are estimations based on computational studies of similar pyrimidinone structures and may vary depending on the specific computational method and basis set used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological target, typically a protein. nih.govmdpi.commdpi.comnih.gov While no specific docking studies for this compound are available, the general principles can be applied to understand its potential biological activity.

Molecular docking would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. The pyrimidinone core is a common scaffold in medicinal chemistry, known to interact with various enzymes and receptors. The ethyl and propoxy substituents would play a significant role in the specificity and strength of these interactions by fitting into hydrophobic pockets within the binding site. Hydrogen bonds are also likely to form between the amide group of the pyrimidinone ring and polar residues of the protein.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.comnih.gov These simulations provide insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions that contribute to the binding affinity.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be invaluable for its structural characterization. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals
¹H NMRSignals corresponding to the ethyl group (triplet and quartet), propoxy group (triplet, sextet, and triplet), a singlet for the pyrimidine (B1678525) ring proton, and a broad singlet for the N-H proton.
¹³C NMRResonances for the carbonyl carbon, aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl and propoxy groups.
IRStrong absorption band for the C=O stretch (around 1650-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-O stretching vibrations.

Note: The exact chemical shifts and frequencies would depend on the solvent and the computational method employed.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. rsc.org For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and determine the activation energies, which govern the reaction rates.

For instance, the synthesis of this compound likely involves a condensation reaction. Computational studies could elucidate the step-by-step mechanism of this reaction, including the role of catalysts and the stereochemical outcomes. Furthermore, the reactivity of the pyrimidinone ring towards various reagents could be explored, predicting the most likely sites of reaction and the corresponding energy barriers. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Ethyl 6 Propoxypyrimidin 4 1h One Derivatives

In Vitro Biological Screening Methodologies

In vitro screening is the foundational step in drug discovery, allowing for the high-throughput evaluation of compound libraries to identify promising candidates. These methods include cell-based assays to observe the effect on cellular functions, enzyme-based assays to measure inhibition of specific molecular targets, and receptor binding studies to determine affinity for cell surface or intracellular receptors.

Cell-based assays are critical for determining the pharmacological effects of 2-Ethyl-6-propoxypyrimidin-4(1H)-one derivatives on whole cells. A primary application of these assays is in oncology, where the antiproliferative or cytotoxic activity of new compounds is assessed against various cancer cell lines. mdpi.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability. nih.gov In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. By exposing cancer cell lines to varying concentrations of pyrimidine (B1678525) derivatives, researchers can determine the concentration required to inhibit cell growth by 50% (GI50 or IC50).

Studies on pyrimidine derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines, including those for lung (A549), breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HCT-116, Caco2), and ovarian (Ovcar-3) cancers. mdpi.comnih.govekb.eg For instance, certain novel thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent activity against breast cancer cell lines. nih.gov Similarly, indazol-pyrimidine hybrids have exhibited strong cytotoxic effects against MCF-7, A549, and Caco2 cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives in Cell-Based Assays

Compound Type Cell Line Activity Metric Result Reference
4-phenoxy pyrimidine derivative A549 (Lung) IC50 2.16 µM ekb.eg
4-phenoxy pyrimidine derivative MCF-7 (Breast) IC50 9.13 µM ekb.eg
Pyrimidine-endol-3-mercapto hybrid HepG2 (Liver) IC50 7.87 µM ekb.eg
Diaryl urea (B33335) pyrazolopyrimidine (Various) GI50 0.553 - 3.80 µM nih.gov
4-amino-thieno[2,3-d]pyrimidine MCF-7 (Breast) IC50 0.013 µM nih.gov

This table is interactive and can be sorted by column.

To understand the mechanism of action, enzyme-based assays are employed to measure the direct inhibitory effect of compounds on specific molecular targets. Derivatives of the pyrimidine scaffold have been designed and synthesized to target various enzymes implicated in disease.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key enzyme in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. ekb.egnih.gov Pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. ekb.eg Enzyme inhibition assays measure the compound's ability to block the kinase activity of VEGFR-2, typically quantified as an IC50 value. For example, a pyrazolo[3,4-d]pyrimidine derivative incorporating a 1,2,5-oxadiazole-2-oxide scaffold showed potent and selective inhibition of VEGFR-2 with an IC50 of 0.09 µM. nih.gov Another study found a pyrimidine derivative that inhibited VEGFR-2 with an IC50 value of 0.14 μM. ekb.eg

PDE10 Inhibition: Phosphodiesterase 10 (PDE10) is an enzyme primarily expressed in the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Huntington's disease. google.comresearchgate.net Pyrimidine and pyrazolopyrimidine derivatives have been identified as potent PDE10A inhibitors. google.comnih.gov Assays for PDE10 inhibition measure the reduction in the enzyme's ability to hydrolyze cyclic nucleotides (cAMP and cGMP). One pyrazolopyrimidine inhibitor, PyP-1, demonstrated sub-nanomolar potency with a Ki of 0.23 nM. nih.gov

MNK1/2 Inhibition: Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2) are involved in protein synthesis regulation and are implicated in tumorigenesis and metabolic diseases. sahmri.org.aunih.gov Thieno[2,3-d]pyrimidine and pyridone-aminal derivatives have been synthesized and evaluated as MNK1/2 inhibitors. sahmri.org.auresearchgate.net These assays quantify the inhibition of MNK1/2's ability to phosphorylate its substrate, eIF4E. A pyridone–aminal derivative (compound 42i) was identified as a potent inhibitor with IC50 values of 7.0 nM and 6.1 nM against MNK1 and MNK2, respectively. researchgate.net

LRRK2 Modulation: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research, particularly the G2019S mutant which is linked to familial and sporadic cases. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been optimized as potent LRRK2 inhibitors. nih.gov Kinase inhibition assays are used to determine the potency of these compounds against both wild-type and mutant LRRK2. One such derivative showed high potency against the LRRK2 G2019S mutant with a Ki of 0.7 nM. nih.gov

Table 2: Enzyme Inhibition by Selected Pyrimidine Derivatives

Compound Type Target Enzyme Activity Metric Result Reference
Pyrazolo[3,4-d]pyrimidine derivative VEGFR-2 IC50 0.09 µM nih.gov
Pyrazolopyrimidine (PyP-1) PDE10A Ki 0.23 nM nih.gov
Pyridone–aminal derivative (42i) MNK1 IC50 7.0 nM researchgate.net
Pyridone–aminal derivative (42i) MNK2 IC50 6.1 nM researchgate.net

This table is interactive and can be sorted by column.

Receptor binding assays are used to evaluate the affinity of a compound for a specific receptor. This is particularly relevant for diseases of the central nervous system. The serotonin (B10506) 5-HT2C receptor is a target for treating obesity and schizophrenia. mdpi.com

A series of disubstituted pyrimidine derivatives have been synthesized and evaluated as selective 5-HT2C agonists. mdpi.comnih.gov Radioligand binding assays are performed to determine the binding affinity (Ki) of the test compounds for the 5-HT2C receptor, as well as for related receptors like 5-HT2A and 5-HT2B to assess selectivity. mdpi.com Following binding assays, cell-based functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov Research has identified 2,4-disubstituted pyrimidine derivatives as potent and selective 5-HT2C agonists with excellent drug-like properties. mdpi.com

In Vivo Studies (Non-Clinical Animal Models) for Efficacy Assessment

Following promising in vitro results, lead compounds are advanced to in vivo studies using non-clinical animal models. These studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a compound in a complex biological system.

The choice of animal model is dictated by the therapeutic indication for which the pyrimidine derivative is being developed.

Oncology: For anticancer agents, such as VEGFR-2 or MNK1/2 inhibitors, rodent xenograft or allograft models are commonly used. researchgate.netnih.gov In a xenograft model, human cancer cells are implanted into immunocompromised mice. In an allograft model, cancer cells from the same species are implanted into immunocompetent mice (e.g., CT-26 colon carcinoma cells in mice). researchgate.net The efficacy of the compound is evaluated by measuring the reduction in tumor growth over time.

Neuropsychiatric Disorders: For PDE10A inhibitors being developed for schizophrenia, rodent models that mimic certain aspects of the disease are used. For example, tests can measure the reversal of a motion deficit induced by NMDA receptor antagonists, which serves as a model for cognitive deficits. google.comnih.gov

Neurodegenerative Diseases: For LRRK2 inhibitors aimed at treating Parkinson's disease, various mouse models are utilized, including those genetically engineered to express human LRRK2 mutations. nih.gov These models help in studying the role of LRRK2 in disease pathology and the potential therapeutic effects of its inhibition. nih.gov

Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect on the body. They are crucial in in vivo studies to confirm that the drug is engaging its target and eliciting the expected downstream molecular changes.

Target Phosphorylation: For kinase inhibitors, a common PD marker is the phosphorylation state of the enzyme's direct substrate. For example, in preclinical models of melanoma and colon cancer, the efficacy of MNK1/2 inhibitors was confirmed by measuring a decrease in the phosphorylation of their substrate, eIF4E, in tumor tissue. researchgate.netnih.gov

Target Occupancy: For CNS targets, Positron Emission Tomography (PET) can be used to non-invasively measure target engagement in the brain. For PDE10A inhibitors, PET imaging with a specific radiotracer has been used in preclinical models to demonstrate that the drug occupies the PDE10A enzyme in the brain in a dose-dependent manner. nih.gov This provides direct evidence of target engagement in vivo.

By using these PD markers, researchers can establish a clear link between the administration of a this compound derivative, its engagement with the intended molecular target, and the ultimate therapeutic effect observed in the animal model.

Advanced Structure-Activity Relationship (SAR) Analysis

The exploration of advanced structure-activity relationships is fundamental to understanding how modifications to the this compound scaffold influence its biological activity. By systematically altering substituents and evaluating the resulting changes in potency and other key properties, researchers can develop predictive models to guide further drug discovery efforts.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of pyrimidinone, QSAR models are developed to predict their therapeutic potential and to elucidate the structural features essential for their activity.

The development of a robust QSAR model typically involves the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.netnih.gov

For a series of dihydropyrimidinone derivatives evaluated as alkaline phosphatase inhibitors, a 2D-QSAR study highlighted the importance of autocorrelated descriptors in predicting inhibitory activity. nih.gov The final QSAR equation demonstrated good predictivity and statistical validation, indicating a reliable model for forecasting the activity of new analogues. acs.org Such models can reveal that factors like lipophilicity and molecular size significantly impact the biological activity of pyrimidine derivatives. nih.gov For instance, in one study on thiazole (B1198619) derivatives, it was found that antioxidant activity increases with decreasing molecular area, volume, and lipophilicity, while the magnitude of the dipole moment has a positive correlation with activity.

A representative QSAR model can be expressed by a multiple linear regression (MLR) equation:

Biological Activity (e.g., pIC50) = c0 + c1D1 + c2D2 + c3*D3 + ...

Where c0 is a constant, c1, c2, c3 are the coefficients for the molecular descriptors D1, D2, D3, respectively. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which measures the predictive ability of the model. A high R² and Q² value, typically above 0.9, suggests a statistically significant and predictive QSAR model. acs.org

Table 1: Representative Molecular Descriptors and their Impact on the Biological Activity of Pyrimidinone Derivatives

Descriptor TypeExample DescriptorGeneral Impact on Activity
Hydrophobic clogPCan be a key driver for activity, but excessively high values may lead to poor solubility and off-target effects. nih.gov
Steric Molecular VolumeSmaller molecular volume and surface area can be favorable for higher activity.
Electronic Dipole MomentAn increase in the dipole moment magnitude may enhance biological activity.
Topological AutocorrelationImportant for describing the distribution of physicochemical properties across the molecular structure and can be critical for inhibitory activity. nih.gov

Ligand Efficiency and Lipophilicity Analysis

In the process of optimizing a lead compound, it is crucial to enhance its potency while maintaining favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE), also known as lipophilic ligand efficiency (LLE), are key metrics used to assess the quality of compounds during drug discovery. gardp.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for comparing the binding efficiency of compounds of different sizes. LE is calculated using the following formula:

LE = -2.303 * RT * pXC50 / N

where pXC50 is the negative logarithm of the molar concentration of the compound that produces 50% of the maximum possible response (e.g., pIC50 or pEC50), R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms. nih.gov A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP or logD). It helps in identifying compounds that achieve high potency without being excessively lipophilic, which can lead to issues with solubility, metabolism, and off-target toxicity. nih.gov LipE is calculated as:

LipE = pXC50 - clogP github.com

A higher LipE value is preferred, with a value greater than 5 often considered optimal for a promising drug candidate, although this can be target-dependent. nih.gov

The analysis of LE and LipE for a series of pyrimidinone derivatives can guide the selection of substituents. For example, modifications that increase potency without a proportional increase in lipophilicity or molecular size will result in improved LE and LipE values.

Pharmacological Target Identification and Mechanistic Studies of 2 Ethyl 6 Propoxypyrimidin 4 1h One Analogues

Investigation of Molecular Pathways and Cellular Effects

Pyrimidine (B1678525) analogues often function as antimetabolites or prodrugs that, like their natural counterparts, require intracellular activation to exert their pharmacological effects. nih.govnih.gov The activation pathway typically involves a series of metabolic steps, most notably sequential phosphorylation to form monophosphate, diphosphate, and ultimately triphosphate nucleotides. nih.gov These activated metabolites are the primary agents responsible for the compound's cellular activity. nih.gov

A common mechanism of action for this class of compounds is the interference with DNA and RNA synthesis. tandfonline.com The activated nucleotide analogues can be incorporated into DNA and/or RNA, leading to the arrest of the cell cycle, typically in the S phase. tandfonline.com If the resulting cellular damage is beyond repair, this process can induce apoptosis, or programmed cell death. tandfonline.comnih.gov

The cellular effects of pyrimidine analogues have been observed across various biological systems. For instance, studies on the ciliated protist Tetrahymena thermophila demonstrated that several pyrimidine analogues, including 5-fluorouracil (B62378) and gemcitabine (B846), effectively inhibit cell growth. plos.org These studies also suggested that the uptake of these compounds does not necessarily depend on phagocytosis, implying transport across peripheral membrane systems. plos.org The intracellular accumulation of the activated nucleotides is considered a critical factor for the cytotoxicity of many pyrimidine analogues. nih.gov

Specific Target Engagement Studies (e.g., PDE10, VEGFR-2, 5-HT2C, MNK1/2, LRRK2)

The structural versatility of the pyrimidinone core allows for its modification to achieve selective and potent engagement with various specific protein targets implicated in a range of diseases.

Phosphodiesterase 10A (PDE10A) PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for neurological and psychiatric disorders. google.com Fragment screening and structure-based design have led to the discovery of highly potent pyrimidine-based PDE10A inhibitors. nih.gov Optimization of an initial low-molecular-weight pyrimidine hit resulted in compounds with picomolar affinity. nih.gov Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been identified as potent and selective PDE10A inhibitors. nih.gov

Table 1: PDE10A Inhibition by Pyrimidine Analogues
Compound ClassTargetInhibitory ActivityReference
Optimized PyrimidinePDE10AKi = 8.2 pM nih.gov
Initial Pyrimidine HitPDE10AKi = 8700 nM nih.gov
Imidazo[1,2-a]pyrimidinesPDE10AHigh Affinity (Specific values not stated) nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, making it a crucial target in cancer therapy. nih.goveurekaselect.com Fused pyrimidine scaffolds, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have been developed as potent VEGFR-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that derivatives bearing an ether linkage often exhibit better VEGFR-2 inhibition compared to aniline (B41778) analogues. nih.gov Certain thieno[2,3-d]pyrimidine (B153573) compounds have demonstrated potent inhibitory activities with IC₅₀ values in the low nanomolar range. ekb.eg

Table 2: VEGFR-2 Inhibition by Pyrimidine Analogues
Compound ClassTargetInhibitory Activity (IC50)Reference
Thieno[2,3-d]pyrimidine (Compound 21e)VEGFR-221 nM nih.gov
Thieno[2,3-d]pyrimidine (Compound 22)VEGFR-23.9 nM ekb.eg
Thieno[2,3-d]pyrimidine (Compound 21)VEGFR-25.0 nM ekb.eg
Substituted Pyrimidine (Compound SP2)VEGFR-26.82 µM eurekaselect.com

5-Hydroxytryptamine 2C (5-HT2C) Receptor The 5-HT2C receptor, a G-protein-coupled receptor expressed in the central nervous system, is a target for treating CNS diseases. mdpi.commdpi.com A series of pyrimidine derivatives have been synthesized and evaluated as selective 5-HT2C modulators. mdpi.comnih.gov Studies have shown that the size of the alkyl ether group and the stereochemistry of the molecule can significantly influence binding affinity and selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes. mdpi.com For example, the pyrimidine analogue (R,R)-4e displayed excellent binding affinity and good selectivity. mdpi.comnih.gov

Table 3: 5-HT2 Receptor Engagement by Pyrimidine Analogues
CompoundTargetActivity (IC50)Reference
(R,R)-4e5-HT2CExcellent Binding Affinity (Specific value not stated) mdpi.com
Pyrimidoazepine analog (6p)5-HT2C2.3 nM nih.gov
Pyrimidoazepine analog (6p)5-HT2A3.0 nM nih.gov
2,4-disubstituted pyrimidine (10a)5-HT2CPotent Agonist mdpi.com

Mitogen-activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) MNK1 and MNK2 are key regulators of mRNA translation and are implicated in tumorigenesis. nih.govnih.gov Structure-based design has led to the development of potent and highly selective dual MNK1/2 inhibitors, such as the pyridone-aminal compound eFT508. nih.gov Additionally, a series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated, identifying compounds like MNK-7g as potent inhibitors of MNK1 and particularly MNK2. nih.govsahmri.org.au

Table 4: MNK1/2 Inhibition by Pyrimidine Analogues
CompoundTargetActivityReference
eFT508 (Compound 23)MNK1/2Potent, dual inhibitor nih.gov
MNK-7gMNK1Potent inhibitor nih.gov
MNK-7gMNK2Substantially more potent vs MNK1 nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Mutations in the LRRK2 kinase are associated with Parkinson's disease, making it a significant therapeutic target. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine derivatives, identified from fragment hits, have been optimized into highly potent and selective LRRK2 inhibitors. nih.gov Compound 18, for instance, was identified with sub-nanomolar potency for the G2019S mutant of LRRK2. nih.gov

Table 5: LRRK2 Inhibition by Pyrimidine Analogues
CompoundTargetInhibitory ActivityReference
(2R)-2-Methylpyrrolidin-1-yl derivative (18)LRRK2 G2019ScKi = 0.7 nM nih.gov
Pyrrolo(pyrazolo)pyrimidine derivativesLRRK2Effective LRRK2 inhibitors google.com

Enzyme Kinetics and Inhibition Mechanism Studies

Determining the mechanism of enzyme inhibition is crucial for understanding how a compound exerts its effect. This is typically achieved by studying the enzyme's kinetics in the presence of the inhibitor. khanacademy.org By measuring the reaction rate at various substrate concentrations, Michaelis-Menten and Lineweaver-Burk plots can be generated. khanacademy.orglibretexts.org The changes in key kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), reveal the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive). khanacademy.orglibretexts.org

For kinase inhibitors, such as those targeting VEGFR-2, the mechanism is often competitive with respect to ATP. researchgate.net These inhibitors are designed to bind to the ATP-binding pocket in the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. researchgate.netnih.gov The inhibition of ribonucleotide reductase by pyrimidine analogues like gemcitabine is another example where understanding the enzyme kinetics is key to defining the mechanism of action. nih.gov

Protein-Ligand Interaction Analysis (e.g., X-ray crystallography of co-crystals, SPR, ITC)

A detailed understanding of how a pyrimidinone analogue binds to its target protein at the molecular level is essential for rational drug design and optimization. Several biophysical and computational techniques are employed for this purpose.

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the ligand-protein complex. It has been instrumental in the structure-guided design of pyrimidine analogues targeting PDE10A, MNK1/2, and LRRK2. nih.govnih.govnih.gov By visualizing the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can make targeted modifications to the ligand to improve potency and selectivity. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics and affinity of protein-ligand interactions in real-time. nih.gov It has been used to confirm the direct binding of pyrimidinetrione derivatives to their target and is particularly valuable for screening low-affinity fragments in the early stages of drug discovery. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.com In a single experiment, ITC can determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov This information offers deep insight into the driving forces of the binding interaction and is used to validate hits from computational screens and to characterize inhibitor binding. mdpi.comscu.edu

Molecular Docking and Modeling: Computational techniques are widely used to predict and analyze the binding poses of ligands within a protein's active site. uomustansiriyah.edu.iq Docking studies for pyrimidine-based VEGFR-2 inhibitors, for example, have identified key interactions with amino acid residues like Glu883 and Asp1044 in the DFG motif of the kinase domain, which are crucial for potent inhibition. eurekaselect.comresearchgate.net

Pathway Modulation and Downstream Effects in Biological Systems

The engagement of a specific target by a pyrimidinone analogue initiates a cascade of events that modulates intracellular signaling pathways, ultimately leading to a physiological or cellular response.

Inhibition of Kinase Pathways: For analogues targeting receptor tyrosine kinases like VEGFR-2, blocking the receptor's activity inhibits downstream signaling cascades, such as the Raf/MEK/ERK pathway. nih.gov This disruption leads to potent anti-angiogenic effects and the suppression of tumor growth. nih.gov Similarly, inhibition of MNK1/2 modulates the phosphorylation of eIF4E, which in turn controls mRNA translation of proteins involved in tumorigenesis, leading to antitumor activity and inhibition of cell migration. nih.govnih.gov

Modulation of Neurotransmitter Signaling: Inhibition of PDE10A in the central nervous system leads to an increase in the intracellular levels of second messengers cAMP and cGMP. researchgate.net This enhances signaling in neuronal circuits, which is the basis for its therapeutic potential in treating cognitive deficits associated with schizophrenia. google.com The activation of 5-HT2C receptors by pyrimidine agonists modulates the release of various neurotransmitters, including dopamine (B1211576) and glutamate, which can influence appetite, mood, and other neurological functions. mdpi.com

Induction of Cell Cycle Arrest and Apoptosis: For pyrimidine analogues developed as anticancer agents, the ultimate downstream effect is often the induction of cell death. tandfonline.com By inhibiting enzymes essential for DNA synthesis or by being incorporated into DNA, these compounds trigger cellular damage responses that lead to cell cycle arrest and apoptosis. tandfonline.comeurekaselect.com For example, a potent VEGFR-2 inhibitor with a pyrimidine scaffold was shown to arrest the cell cycle in the G1 phase and strongly induce apoptosis in colon cancer cell lines. eurekaselect.com

Pre Clinical Research Considerations and in Vitro/in Vivo Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are fundamental to understanding how a drug is processed by a living organism. These studies help to establish a compound's pharmacokinetic profile, which is critical for determining its potential efficacy and safety.

In Vitro Metabolic Stability Assays (e.g., liver microsomes, hepatocytes)

The metabolic stability of a compound provides an early indication of its persistence in the body and its potential for being rapidly cleared. nuvisan.comevotec.com These assays are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comevotec.com

Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. evotec.com Hepatocytes, being whole liver cells, contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways. nuvisan.com

In a typical assay, 2-Ethyl-6-propoxypyrimidin-4(1H)-one would be incubated with either liver microsomes (from various species, including human, rat, and mouse) or cryopreserved hepatocytes. nuvisan.comevotec.com The concentration of the compound would be monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comnih.gov

ParameterDescriptionSignificance
In Vitro Half-Life (t½)The time it takes for the concentration of the compound to decrease by half in the in vitro system.A shorter half-life suggests rapid metabolism and potentially shorter duration of action in vivo.
Intrinsic Clearance (CLint)A measure of the inherent ability of the liver enzymes to metabolize a drug. nih.govHigh intrinsic clearance often correlates with high first-pass metabolism and low oral bioavailability.
Table 1: Key Parameters from In Vitro Metabolic Stability Assays.

Permeability Studies (e.g., Caco-2, PAMPA)

For a drug to be effective, it must be able to cross biological membranes to reach its target site. Permeability assays are designed to predict the extent of intestinal absorption of orally administered drugs. nih.gov The two most common in vitro models for this purpose are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govresearchgate.net

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov The rate at which this compound would cross this monolayer from the apical (intestinal lumen) to the basolateral (blood) side would be measured to determine its apparent permeability coefficient (Papp). nih.gov

PAMPA is a non-cell-based assay that uses a synthetic membrane impregnated with lipids to simulate the intestinal barrier. nih.govresearchgate.net It is a higher-throughput and more cost-effective method than the Caco-2 assay for assessing passive diffusion, which is the primary absorption route for many drugs. nih.gov

AssayPrincipleAdvantagesLimitations
Caco-2Measures transport across a monolayer of human intestinal cells. nih.govProvides information on both passive and active transport mechanisms. Good correlation with human absorption. nih.govLower throughput, more expensive, and can have high variability. researchgate.net
PAMPAMeasures passive diffusion across an artificial lipid membrane. nih.govresearchgate.netHigh throughput, low cost, and good reproducibility. nih.govDoes not account for active transport or efflux mechanisms. nih.gov
Table 2: Comparison of Caco-2 and PAMPA Permeability Assays.

Plasma Protein Binding Assays

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body. nih.govnih.gov Therefore, determining the extent of plasma protein binding is a critical component of ADME profiling.

The most common method for measuring plasma protein binding is equilibrium dialysis. nih.gov In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. nih.gov At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the fraction unbound (fu). nih.gov

ParameterDescriptionSignificance
Fraction Unbound (fu)The fraction of the total drug concentration in plasma that is not bound to proteins. nih.govA low fu (high protein binding) can affect the drug's distribution, clearance, and potential for drug-drug interactions.
Table 3: Key Parameter from Plasma Protein Binding Assays.

In Vivo Pharmacokinetics (PK) in Animal Models

Following promising in vitro ADME data, in vivo pharmacokinetic studies are conducted in animal models (e.g., rats, mice) to understand how the drug behaves in a whole organism. After administration of this compound, blood samples would be collected at various time points and the concentration of the drug would be measured. This data is then used to determine key pharmacokinetic parameters.

ParameterDescription
CmaxMaximum (or peak) plasma concentration that a drug reaches.
TmaxTime at which Cmax is reached.
AUCArea under the plasma concentration-time curve, representing total drug exposure.
The time required for the plasma concentration of a drug to decrease by half.
Clearance (CL)The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability (F)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Table 4: Key In Vivo Pharmacokinetic Parameters.

Investigational Toxicology Research (at the pre-clinical level)

Preclinical toxicology studies are designed to identify potential adverse effects of a new compound before it is tested in humans. Early in vitro toxicology assays can help to flag potential liabilities and guide further development.

Analytical Method Development and Quality Control Strategies

Development of Robust Chromatographic Methods (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are central to determining the purity of 2-Ethyl-6-propoxypyrimidin-4(1H)-one and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like many pyrimidine (B1678525) derivatives.

A typical approach to developing an HPLC method would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is generally the first choice for separating pyrimidinone derivatives due to their moderate polarity.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be systematically evaluated. Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of the main peak from any potential impurities.

Detection: Given the pyrimidinone core, UV detection would be a suitable choice. A wavelength scan of this compound would be performed to determine the wavelength of maximum absorbance (λmax) to ensure high sensitivity.

For volatile impurities or if the compound itself is sufficiently volatile and thermally stable, Gas Chromatography (GC) could be developed. This would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column) and optimizing the temperature program of the oven to separate volatile organic compounds.

Table 1: Illustrative HPLC Method Parameters for a Pyrimidinone Derivative (Note: This table is a hypothetical example based on common methods for related compounds, as specific data for this compound is not available.)

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, impurities could originate from several sources:

Starting Materials: Unreacted reagents used in the synthesis.

Intermediates: Compounds formed during intermediate steps of the synthesis.

By-products: Formed from side reactions occurring during the synthesis.

Degradation Products: Formed by the decomposition of the final compound over time.

The developed chromatographic method (e.g., HPLC) would be used to separate these impurities from the main compound. Techniques like HPLC coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would then be used to identify the chemical structures of the detected impurities.

Table 3: Potential Impurities in the Synthesis of this compound (Note: This is a hypothetical list based on a plausible synthetic route. Actual impurities would need to be experimentally determined.)

Impurity Type Potential Compound Name Origin
Starting Material Ethyl 3-oxopentanoate Synthesis Reagent
Starting Material O-Propyl isourea Synthesis Reagent
By-product 2,6-Diethylpyrimidin-4(1H)-one Side Reaction

| Degradation Product | 2-Ethylpyrimidin-4,6(1H,5H)-dione | Hydrolysis of propoxy group |

Stability Studies under Various Laboratory Conditions

Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors. For this compound, this would involve storing the compound under controlled laboratory conditions and testing it at predetermined intervals.

Forced degradation studies are a key part of this process, where the compound is exposed to stress conditions more severe than standard storage conditions. This helps to identify likely degradation products and demonstrate the stability-indicating power of the analytical method.

Typical stress conditions include:

Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., 80 °C in a dry oven

Photostability: Exposure to light of a specified wavelength and intensity

Samples would be analyzed at various time points using the validated HPLC method to quantify the parent compound and any degradation products formed.

Table 4: Illustrative Forced Degradation Study Design (Note: This table outlines a typical experimental setup. Results are not provided as they are unavailable for the specific compound.)

Stress Condition Parameters Time Points for Analysis
Acid Hydrolysis 0.1 M HCl, 60 °C 0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH, 60 °C 0, 2, 4, 8, 24 hours
Oxidation 3% H₂O₂, RT 0, 2, 4, 8, 24 hours
Thermal 80 °C (Solid State) 0, 1, 3, 7 days

| Photostability | ICH Q1B Option II | Exposed vs. Dark Control |

By implementing these comprehensive analytical strategies, a robust quality control profile for this compound can be established, ensuring its identity, purity, and stability for research applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.